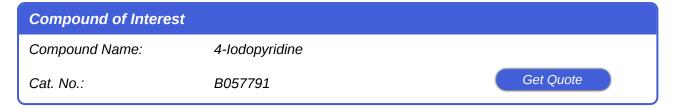


4-Iodopyridine: A Comprehensive Technical Guide to Chemical Reactivity and Stability

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-lodopyridine is a pivotal heterocyclic building block in modern organic synthesis, prized for its versatile reactivity and utility in constructing complex molecular architectures. As a halogenated pyridine derivative, its chemical behavior is dominated by the reactive carboniodine bond, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of the chemical reactivity, stability, and handling of **4-iodopyridine**. It includes a summary of its physicochemical properties, detailed experimental protocols for key transformations, and an overview of its applications, particularly in the fields of medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource for researchers leveraging this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Stability

4-lodopyridine is a white to off-white or pale brown crystalline solid that may darken upon storage, particularly with exposure to light.[1][2][3] Its stability is a critical consideration for both storage and reaction setup.



| Property | Value | Reference(s) | |
|-------------------|--|--------------|--|
| CAS Number | 15854-87-2 | [4][5] | |
| Molecular Formula | C ₅ H ₄ IN | [4][5] | |
| Molecular Weight | 205.00 g/mol [4][5] | | |
| Melting Point | 94-99 °C (range varies) | [2][6] | |
| Boiling Point | 212-215 °C | [2][3] | |
| Appearance | White to off-white/pale brown crystals or powder | [1][5] | |
| Solubility | Soluble in methanol | [2][3] | |
| рКа | 4.02 (+1) (20°C) | [2][3] | |

Stability Profile

- Thermal Stability: While possessing a relatively high boiling point, **4-iodopyridine** should be stored at low temperatures, typically -20°C, to minimize degradation over time.[2][4][6] It is sensitive to heat, which can promote decomposition.[7]
- Photostability: 4-lodopyridine is light-sensitive.[2][4][7] Exposure to light can cause decomposition, often indicated by a color change to brown or brownish-green.[1][8]
 Therefore, it must be stored in light-resistant containers.[4]
- Chemical Stability: The compound is stable under neutral conditions but will readily form salts when exposed to acids.[9] It should be stored separately from strong acids and oxidizing agents.[4] There is no extensive data on its stability in strongly basic or acidic media at elevated temperatures, but like many pyridine derivatives, it can be susceptible to degradation under harsh pH and heat conditions.

Chemical Reactivity and Synthetic Applications

The reactivity of **4-iodopyridine** is primarily centered on the carbon-iodine bond. The pyridine ring is an electron-deficient aromatic system, which influences the reactivity at the C-4 position.

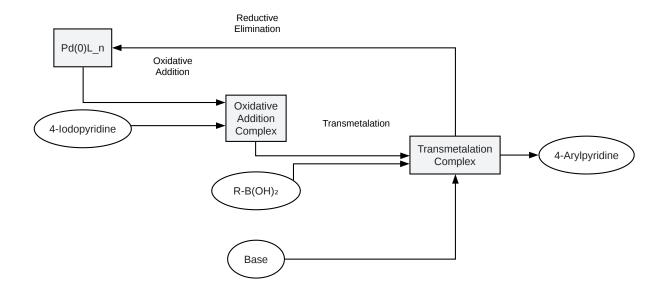


[4] The iodine atom serves as an excellent leaving group, making **4-iodopyridine** a highly valuable substrate for transition metal-catalyzed cross-coupling reactions.[9][10]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most significant application of **4-iodopyridine**, enabling the formation of C-C, C-N, and C-O bonds, which is fundamental to drug discovery and materials science.[10][11]

The Suzuki-Miyaura reaction couples **4-iodopyridine** with organoboron compounds, typically aryl or alkyl boronic acids, to form biaryl structures.[9] This reaction is a cornerstone of modern medicinal chemistry for synthesizing substituted pyridines.

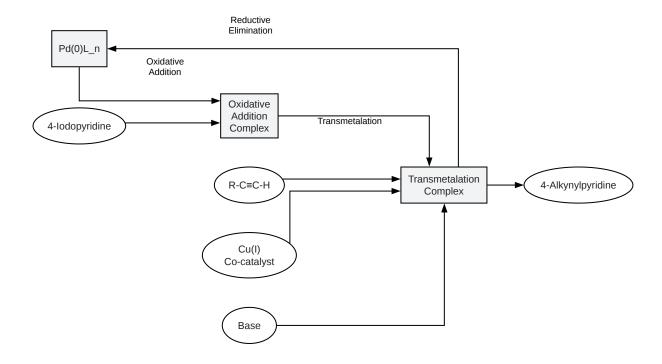


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Caption: Catalytic cycle for the Suzuki-Miyaura coupling of **4-iodopyridine**.

The Sonogashira coupling facilitates the formation of a C-C bond between **4-iodopyridine** and a terminal alkyne.[9] This reaction is crucial for introducing alkynyl moieties into the pyridine scaffold, often used in the synthesis of electronic materials and complex pharmaceutical intermediates.[9]



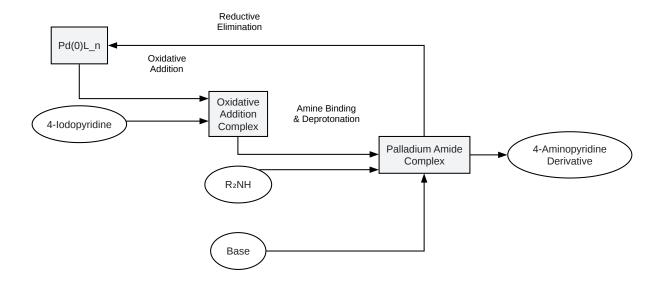


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Caption: Catalytic cycle for the Sonogashira coupling of **4-iodopyridine**.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling **4-iodopyridine** with a primary or secondary amine.[12] This transformation is of paramount importance in pharmaceutical development, as the substituted aminopyridine motif is present in a vast number of bioactive molecules. The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13][14]





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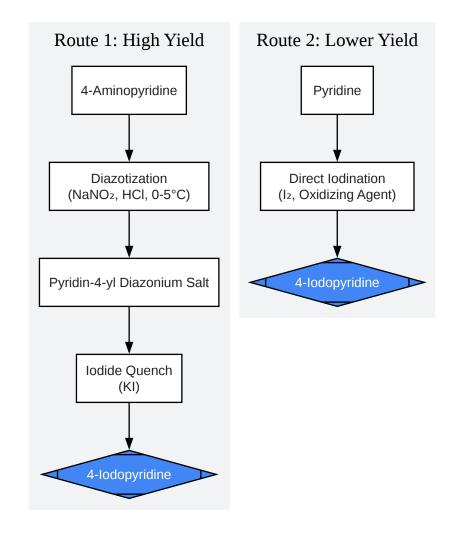
Caption: Catalytic cycle for the Buchwald-Hartwig amination of **4-iodopyridine**.

Synthesis of 4-Iodopyridine

High-purity **4-iodopyridine** is essential for successful downstream applications. There are two primary synthetic routes.

- Route 1: From 4-Aminopyridine (Diazotization-Sandmeyer Reaction): This is the most common and high-yielding method for both lab-scale and industrial production.[4][8][15] 4-Aminopyridine is treated with a nitrite source (e.g., NaNO₂) under acidic conditions to form a diazonium salt, which is then quenched with an iodide source like potassium iodide (KI).[4] This method offers excellent regioselectivity and yields often in the range of 85-90%.[4]
- Route 2: Direct Iodination of Pyridine: This method involves the direct electrophilic substitution of pyridine with iodine, typically requiring an oxidizing agent to generate a more electrophilic iodine species (I+).[4] However, the pyridine ring is electron-deficient and thus deactivated towards electrophilic attack.[4] This route generally suffers from lower yields and can produce isomeric byproducts, making it less favorable for large-scale synthesis.[4]





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Caption: Primary synthetic routes for the preparation of **4-iodopyridine**.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed reactions of **4-iodopyridine**. Researchers should optimize conditions for their specific substrates.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: To an oven-dried Schlenk tube, add 4-iodopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).[11]



- Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the tube.[11]
- Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O, 5 mL).[11]
- Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or GC-MS.[11][16]
- Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[11]
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[11]

Protocol 4.2: General Procedure for Sonogashira Coupling

- Reaction Setup: To a dry Schlenk flask, add 4-iodopyridine (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[9][16]
- Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add a degassed solvent, typically an amine base like triethylamine or a mixture like THF/Et₃N. Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.[9][16]
- Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 50 °C for 2-12 hours, monitoring by TLC.[16]
- Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues,
 washing with an organic solvent. Concentrate the filtrate under reduced pressure.
- Purification: Purify the residue by silica gel column chromatography to obtain the target product.[9]

Protocol 4.3: General Procedure for Buchwald-Hartwig Amination



- Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine ligand (e.g., XPhos, SPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).
- Reagent Addition: Add **4-iodopyridine** (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 mmol, 1.1-1.2 equiv.).
- Solvent Addition: Add a dry, degassed solvent such as toluene, dioxane, or THF.
- Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring until
 the starting material is consumed (monitored by GC-MS or LC-MS).
- Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and quench with water or aqueous NH₄Cl. Extract the aqueous layer, combine the organic layers, wash with brine, and dry over anhydrous sulfate.
- Purification: Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Safety and Handling

4-lodopyridine is a hazardous substance and requires careful handling in a controlled laboratory environment.

| Hazard Class | GHS Statement | Pictogram | Reference(s) |
|------------------------|--|-----------|--------------|
| Acute Toxicity, Oral | H302: Harmful if swallowed | | [4][17][18] |
| Skin Irritation | H315: Causes skin irritation | <u> </u> | [4][17][18] |
| Eye Irritation | H319: Causes serious eye irritation | À | [4][17][18] |
| Respiratory Irritation | H335: May cause respiratory irritation | <u> </u> | [4][17][18] |



Handling and Storage Recommendations

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][17]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[7][17]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage temperature is often -20°C.[2][4][6] Store under an inert gas atmosphere.[7]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

Conclusion

4-lodopyridine is a cornerstone reagent for the synthesis of functionalized pyridine derivatives. Its high reactivity in palladium-catalyzed cross-coupling reactions, combined with its straightforward synthesis, makes it an indispensable tool for chemists in drug development, agrochemicals, and materials science.[5][10][19] A thorough understanding of its stability profile and adherence to proper handling procedures are crucial for its safe and effective use. The protocols and data presented in this guide offer a foundational resource for researchers to innovate and construct novel molecules based on the versatile **4-iodopyridine** scaffold.

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